molecular formula C49H64N12O9 B10846350 AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2

Cat. No.: B10846350
M. Wt: 965.1 g/mol
InChI Key: ZHWWUNQUSCAJKE-CQPWUTEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 is a cyclic peptide analog of melanotropin, specifically designed to interact with melanocortin receptors. This compound is known for its potent and selective activity at various melanocortin receptor subtypes, making it a valuable tool in the study of these receptors and their physiological roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The cyclic structure is achieved through cyclization, often involving the formation of a lactam bridge between the side chains of aspartic acid and lysine .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

AC-Nle-c[Asp-His-DPhe-Pro-Trp-Lys]-NH2: primarily undergoes substitution reactions, particularly during its synthesis. The peptide bonds are formed through nucleophilic substitution, where the amino group of one amino acid attacks the carbonyl carbon of another .

Common Reagents and Conditions

Common reagents used in the synthesis include protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide (DIC), and deprotection agents such as trifluoroacetic acid (TFA). Cyclization is often facilitated by using a high-dilution method to prevent intermolecular reactions .

Major Products Formed

The major product formed is the cyclic peptide This compound , with potential side products including linear peptides and incomplete sequences, which are typically removed during purification .

Mechanism of Action

The compound exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, it activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream effects, depending on the receptor subtype involved .

Properties

Molecular Formula

C49H64N12O9

Molecular Weight

965.1 g/mol

IUPAC Name

(3R,6S,9S,17S,20S,23S)-9-[[(2S)-2-acetamidohexanoyl]amino]-3-benzyl-6-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,8,11,19,22-hexaoxo-1,4,7,12,18,21-hexazabicyclo[21.3.0]hexacosane-17-carboxamide

InChI

InChI=1S/C49H64N12O9/c1-3-4-16-36(55-29(2)62)44(65)58-39-25-42(63)52-20-11-10-18-35(43(50)64)56-45(66)37(23-31-26-53-34-17-9-8-15-33(31)34)59-48(69)41-19-12-21-61(41)49(70)40(22-30-13-6-5-7-14-30)60-46(67)38(57-47(39)68)24-32-27-51-28-54-32/h5-9,13-15,17,26-28,35-41,53H,3-4,10-12,16,18-25H2,1-2H3,(H2,50,64)(H,51,54)(H,52,63)(H,55,62)(H,56,66)(H,57,68)(H,58,65)(H,59,69)(H,60,67)/t35-,36-,37-,38-,39-,40+,41-/m0/s1

InChI Key

ZHWWUNQUSCAJKE-CQPWUTEUSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@H](NC(=O)[C@@H](NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C

Origin of Product

United States

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